1-bromo-9H-fluoren-9-one
Overview
Description
1-Bromo-9H-fluoren-9-one is a chemical compound with the molecular formula C13H7BrO and a molecular weight of 259.1 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 1-bromo-9H-fluoren-9-one is1S/C13H7BrO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H
. This indicates the connectivity and hydrogen count of its atoms. For a detailed 3D structure, specialized chemical software or resources would be needed.
Scientific Research Applications
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Fluorinated Fluorenones
- 1-Bromo-9H-fluoren-9-one can be used in the synthesis of fluorinated fluorenones .
- The synthesis involves the reaction of 1-bromo-9H-fluoren-9-one with a fluorinating agent .
- Fluorinated fluorenones are used as starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .
- The specific outcomes depend on the exact reaction conditions and the other reactants used .
-
Gas Chromatography
- 1-Bromo-9H-fluoren-9-one can be used in gas chromatography .
- Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- The specific methods of application or experimental procedures involve the use of a gas chromatograph machine .
- The outcomes of these procedures are the separation and analysis of the compound .
-
Thermochemistry Studies
- 1-Bromo-9H-fluoren-9-one can be used in studies related to thermochemistry .
- Thermochemistry is the study of the heat energy associated with chemical reactions and/or physical transformations .
- The specific methods of application or experimental procedures involve the use of calorimetry or other techniques to measure the heat of reaction or heat of transformation .
- The outcomes of these studies are the determination of various thermodynamic properties of the compound .
-
Polyhalogenated Dibenzochrysenes Synthesis
- 1-Bromo-9H-fluoren-9-one can be used in the synthesis of polyhalogenated dibenzochrysenes .
- The synthesis involves the reaction of 1-bromo-9H-fluoren-9-one with a halogenating agent .
- Polyhalogenated dibenzochrysenes are used in various fields, including organic electronics and materials science .
- The specific outcomes depend on the exact reaction conditions and the other reactants used .
-
Geodesic Hydrocarbons Synthesis
- 1-Bromo-9H-fluoren-9-one can also be used in the synthesis of geodesic hydrocarbons .
- The synthesis involves the reaction of 1-bromo-9H-fluoren-9-one with other organic compounds .
- Geodesic hydrocarbons are a class of compounds with interesting properties, making them useful in various fields .
- The specific outcomes depend on the exact reaction conditions and the other reactants used .
Safety And Hazards
properties
IUPAC Name |
1-bromofluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUOHDHFCBGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958016 | |
Record name | 1-Bromo-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-bromo-9H-fluoren-9-one | |
CAS RN |
36804-63-4 | |
Record name | 36804-63-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.